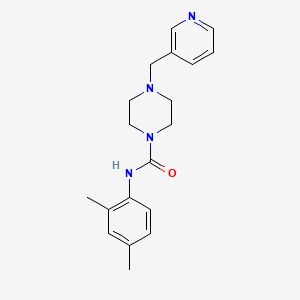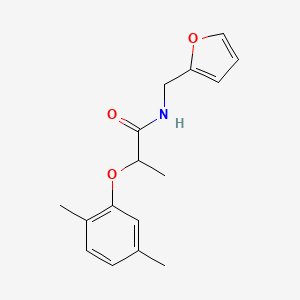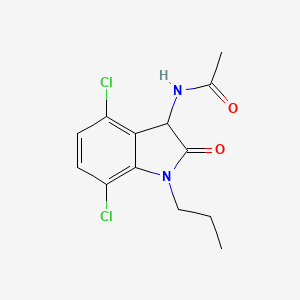
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
Mechanism of Action
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective agonist for the serotonin 5-HT1A receptor and the dopamine D3 receptor. The activation of these receptors leads to the modulation of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and cognition. This compound also inhibits the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to inhibit the proliferation and migration of cancer cells, leading to anti-tumor effects. In cardiovascular studies, this compound has been shown to have vasodilatory effects, leading to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been extensively studied, and its pharmacological properties are well-documented. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide research. In neuroscience, this compound can be studied further for its potential therapeutic applications in the treatment of anxiety and depression. In oncology, this compound can be studied for its potential use in combination with other anti-cancer drugs. In cardiovascular diseases, this compound can be studied further for its potential use in the treatment of hypertension. Additionally, the development of this compound analogs with improved pharmacological properties can be explored.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of serotonin and dopamine receptors in the brain. In oncology, this compound has been studied for its anti-proliferative and anti-metastatic effects on cancer cells. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-5-6-18(16(2)12-15)21-19(24)23-10-8-22(9-11-23)14-17-4-3-7-20-13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUMKGVRICNHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)

![3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)
![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)


![N-[4-(4-morpholinylmethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4710200.png)

![N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4710212.png)
![6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol](/img/structure/B4710223.png)
![N-ethyl-3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B4710229.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4710231.png)